molecular formula C4H13ClO2Sn B083728 Butylchlorodihydroxytin CAS No. 13355-96-9

Butylchlorodihydroxytin

Cat. No.: B083728
CAS No.: 13355-96-9
M. Wt: 247.31 g/mol
InChI Key: YWFUVTMPYOLBDB-UHFFFAOYSA-M
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Description

Butylchlorodihydroxytin (also known as butyltin chloride dihydroxide) is an organotin compound with the molecular formula C4H11ClO2Sn. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. This compound is typically a colorless to yellowish liquid and is known for its stability and solubility in organic solvents .

Mechanism of Action

Target of Action

Butylchlorodihydroxytin, also known as Butylchlorotin dihydroxide or Stannane, butylchlorodihydroxy-, is a versatile organotin compound with several applications in various industries . It is primarily used as a biocide and fungicide due to its high efficacy against a wide range of microorganisms . It also serves as an important Tin-based catalyst to synthesize polymers and organotin substituted products .

Mode of Action

This compound interacts with its targets (microorganisms and polymers) in a way that it exhibits high stability and resistance to hydrolysis . This makes it an ideal choice for long-term use in harsh environments. It is also highly soluble in organic solvents, which enhances its effectiveness in various applications .

Biochemical Pathways

It is known that the compound can interfere with the hormonal balance of living organisms, indicating that it may have endocrine-disrupting properties . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It is known that the compound is a colorless to yellowish liquid, with a density of 151 g/cm³ and a boiling point of 240°C . It is also highly soluble in organic solvents , which may enhance its bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is its biocidal and fungicidal effects, which make it effective against a wide range of microorganisms . It also serves as a catalyst in the synthesis of polymers and organotin substituted products .

Action Environment

This compound exhibits high stability and resistance to hydrolysis, making it suitable for long-term use in harsh environments . Its solubility in organic solvents enhances its effectiveness in various applications . Its use is regulated by various environmental agencies around the world due to its potential toxicity and endocrine-disrupting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylchlorodihydroxytin can be synthesized through several methods. One common approach involves the reaction of butyltin trichloride with water under controlled conditions. The reaction typically proceeds as follows:

BuSnCl3+2H2OBuSn(OH)2Cl+2HCl\text{BuSnCl}_3 + 2 \text{H}_2\text{O} \rightarrow \text{BuSn(OH)}_2\text{Cl} + 2 \text{HCl} BuSnCl3​+2H2​O→BuSn(OH)2​Cl+2HCl

This reaction is carried out at room temperature and requires careful control of the pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of stannane, butylchlorodihydroxy- often involves large-scale reactions using similar principles. The process is optimized for efficiency and yield, with considerations for safety and environmental impact. The use of continuous reactors and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butylchlorodihydroxytin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include butyltin oxides, butyltin hydrides, and various substituted butyltin compounds. These products have diverse applications in different fields .

Comparison with Similar Compounds

Similar Compounds

  • Butyltin trichloride
  • Butyltin oxide
  • Butyltin hydride

Uniqueness

Butylchlorodihydroxytin is unique due to its dual functionality as both a chloride and a hydroxide. This dual nature allows it to participate in a wider range of chemical reactions compared to other butyltin compounds. Its stability and solubility in organic solvents further enhance its versatility in various applications .

Properties

IUPAC Name

butyl(chloro)tin;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFUVTMPYOLBDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044797
Record name Butyl(chloro)stannanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13355-96-9
Record name Butylchlorotin dihydroxide
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Record name Stannane, butylchlorodihydroxy-
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Record name Stannane, butylchlorodihydroxy-
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Record name Butyl(chloro)stannanediol
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Record name Butylchlorodihydroxystannane
Source European Chemicals Agency (ECHA)
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Record name BUTYLCHLOROTIN DIHYDROXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Butylchlorotin dihydroxide compare to p-toluene sulfonic acid (p-TSA) as a catalyst in the polyesterification of adipic acid (AA) with diethylene glycol (DEG)?

A: Both Butylchlorotin dihydroxide and p-TSA can catalyze the polyesterification of AA and DEG, but they exhibit different activities and reaction kinetics. Research shows that Butylchlorotin dihydroxide demonstrates superior catalytic activity compared to p-TSA in this specific reaction [, ]. The reaction rate with p-TSA shows a second-order dependency on AA concentration, while Butylchlorotin dihydroxide catalysis exhibits a first-order dependency [, ]. Additionally, the addition of Cloisite 30B, an organo nanoclay, significantly reduces the activity of p-TSA, while Butylchlorotin dihydroxide maintains its activity regardless of the presence of Cloisite 30B [, ]. This suggests that Butylchlorotin dihydroxide is a more robust and efficient catalyst for this particular polyesterification reaction.

Q2: What is the impact of adding Cloisite 30B on the activation energy of the polyesterification reaction catalyzed by Butylchlorotin dihydroxide?

A: Interestingly, the addition of 5 wt% Cloisite 30B to the reaction mixture slightly decreases the activation energy when Butylchlorotin dihydroxide is used as the catalyst. The activation energy drops from 63.8 kJ/mol without Cloisite 30B to 61.8 kJ/mol with the nanoclay [, ]. This suggests that while Cloisite 30B doesn't significantly impact the catalyst's activity, it might subtly alter the reaction pathway, leading to a slightly lower energy barrier for the polyesterification process.

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